

Physicochemical Properties of 2-Caren-10-al: A Technical Guide

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Compound of Interest

Compound Name: 2-Caren-10-al

Cat. No.: B15595392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Caren-10-al**, a bicyclic monoterpene aldehyde. The information presented herein is a compilation of computational data and established experimental protocols relevant to this class of compounds, designed to support research and development activities.

Core Physicochemical Data

The following tables summarize the available quantitative data for **2-Caren-10-al**. It is important to note that a significant portion of the available data is derived from computational models, and experimental verification is recommended for critical applications.

Table 1: General and Computational Physicochemical Properties of **2-Caren-10-al**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	PubChem[1]
Molecular Weight	150.22 g/mol	PubChem[1]
IUPAC Name	7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carbaldehyde	PubChem[1]
XLogP3-AA (Predicted)	2.1	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	1	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	PubChem[1]
Complexity (Computed)	225	PubChem[1]

Table 2: Predicted Physical Properties

Property	Value	Source & Notes
Density (Predicted)	$1.0 \pm 0.1 \text{ g/cm}^3$	ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Boiling Point (Predicted)	$224.8 \pm 9.0 \text{ }^\circ\text{C}$ at 760 mmHg	ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Flash Point (Predicted)	$92.3 \pm 15.0 \text{ }^\circ\text{C}$	ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Refractive Index (Predicted)	1.504	ECHEMI[2] (Data for 2-Caren-10-ol, may serve as an estimate)
Water Solubility (Predicted)	0.9 g/L	FooDB[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2-Caren-10-al** are not extensively available in the literature. However, based on standard methodologies for monoterpenoids and aldehydes, the following protocols can be adapted.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

- **2-Caren-10-al** sample
- Thiele tube
- High-temperature resistant mineral oil
- Thermometer (calibrated)

- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle
- Stand and clamps

Procedure:

- Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the sample tube.
- Attach a small test tube containing 0.5-1 mL of **2-Caren-10-al** to the thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the sample tube.
- Place a capillary tube, sealed end up, into the sample tube.
- Clamp the thermometer so that the sample is immersed in the oil bath within the Thiele tube.
- Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility (Isothermal Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **2-Caren-10-al** sample
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Screw-capped vials or flasks
- Shaking incubator or water bath with orbital shaker
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

- Add an excess amount of **2-Caren-10-al** to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
- After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.
- Filter the withdrawn sample through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
- Dilute the filtrate with a known volume of an appropriate solvent.

- Analyze the concentration of **2-Caren-10-al** in the diluted filtrate using a validated analytical method (e.g., GC-MS with a calibration curve).
- Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Data and Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **2-Caren-10-al**.

Instrumentation and Conditions (Suggested Starting Point):

- GC System: Agilent 7890B or equivalent
- MS System: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or a polar equivalent like a wax column for better separation of oxygenated terpenes.
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1) or splitless for trace analysis
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 min
 - Ramp to 180 °C at a rate of 5 °C/min
 - Ramp to 280 °C at a rate of 20 °C/min, hold for 5 min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C

- Electron Ionization Energy: 70 eV
- Mass Scan Range: m/z 40-400

Sample Preparation:

- Prepare a stock solution of **2-Caren-10-al** in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).
- Prepare a series of dilutions for calibration standards.
- Inject 1 μ L of the sample or standard into the GC-MS.

Data Analysis:

- Identify the peak corresponding to **2-Caren-10-al** based on its retention time and mass spectrum.
- The mass spectrum should show a molecular ion peak (M^+) at m/z 150.22 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Instrumentation and Conditions (Suggested):

- Spectrometer: Bruker Avance 400 MHz or equivalent
- Solvent: Chloroform-d ($CDCl_3$)
- Nuclei: 1H and ^{13}C
- Internal Standard: Tetramethylsilane (TMS)

Expected 1H NMR Spectral Features:

- Aldehydic proton (CHO): A signal in the downfield region (δ 9-10 ppm).

- Olefinic proton ($=CH$): A signal in the region of δ 5.5-7.0 ppm.
- Allylic and aliphatic protons: Signals in the upfield region (δ 1.0-3.0 ppm).
- Methyl protons (CH_3): Singlets for the gem-dimethyl group on the cyclopropane ring.

Expected ^{13}C NMR Spectral Features:

- Carbonyl carbon ($C=O$): A signal in the highly downfield region (δ 190-200 ppm).
- Olefinic carbons ($=C$): Signals in the region of δ 120-150 ppm.
- Aliphatic carbons: Signals in the upfield region (δ 10-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation and Conditions:

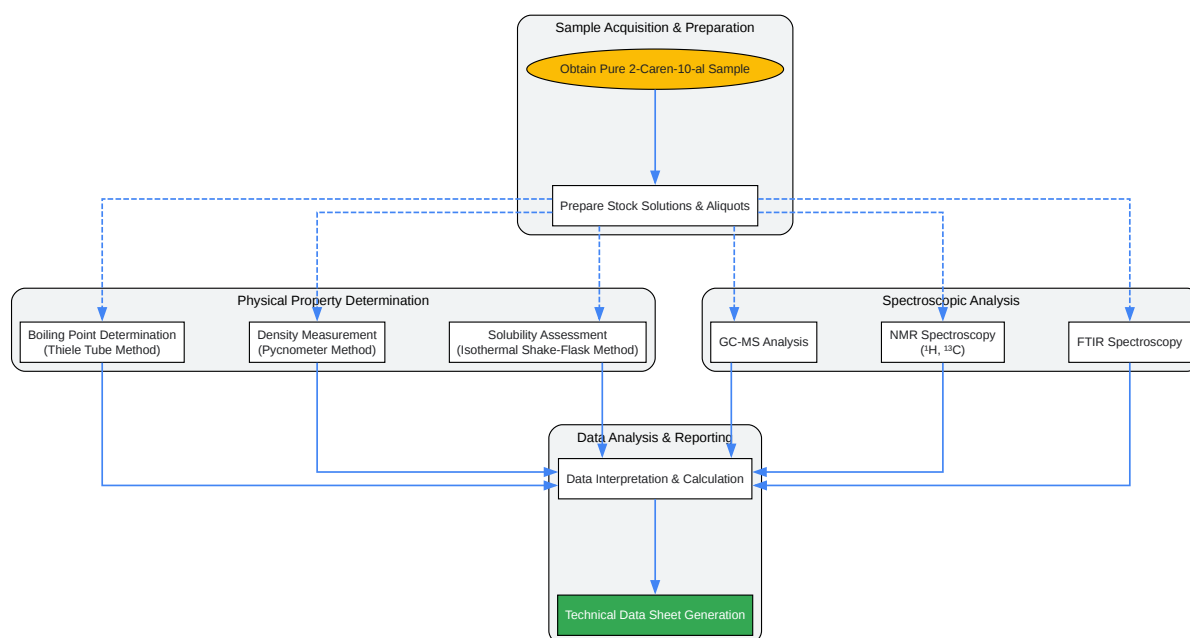
- Spectrometer: PerkinElmer Spectrum Two or equivalent
- Mode: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
- Scan Range: $4000-400\text{ cm}^{-1}$

Expected Characteristic Absorption Bands:

- $C=O$ stretch (aldehyde): A strong absorption band in the region of $1705-1725\text{ cm}^{-1}$ (the conjugation with the $C=C$ bond will likely shift it to the lower end of this range).[4]
- $C-H$ stretch (aldehyde): Two weak to medium bands around 2820 cm^{-1} and 2720 cm^{-1} .[4]
- $C=C$ stretch: An absorption band around $1640-1680\text{ cm}^{-1}$.
- $sp^2\text{ C-H}$ stretch: A band just above 3000 cm^{-1} .
- $sp^3\text{ C-H}$ stretch: Bands just below 3000 cm^{-1} .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of **2-Caren-10-al**.



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Workflow for Physicochemical Characterization of **2-Caren-10-al**.

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